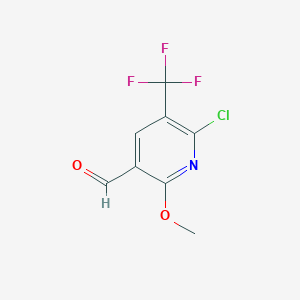

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde

CAS No.:

Cat. No.: VC18654951

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF3NO2 |

|---|---|

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | 6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3 |

| Standard InChI Key | VGLYWIHEKHLBAO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl |

Introduction

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a synthetic organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol. This compound belongs to the nicotinaldehyde family, which is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. The presence of a trifluoromethyl group, a methoxy group, and a chlorine atom on the pyridine ring gives this compound unique chemical and physical properties.

Synthesis and Preparation

The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include the use of trifluoromethylation reactions to introduce the trifluoromethyl group and chlorination or methoxylation reactions to add the chlorine and methoxy groups, respectively. The aldehyde group can be introduced through oxidation or reduction reactions depending on the starting material.

Applications and Potential Uses

While specific applications of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde are not widely documented, compounds with similar structures have been explored in various fields:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume